Ethyl 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate
Description
Ethyl 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a 1-benzofuran core substituted at three positions:
- Position 2: A 4-methoxyphenyl group (C₆H₄-OCH₃), contributing aromaticity and electron-donating properties.
- Position 3: An ethyl carboxylate ester (COOEt), enhancing solubility and serving as a common pharmacophore.
Benzofuran derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural complexity of this compound, particularly the allyl ether substituent, suggests unique physicochemical and reactivity profiles compared to analogs.
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-5-25-22(23)20-18-12-17(26-13-14(2)3)10-11-19(18)27-21(20)15-6-8-16(24-4)9-7-15/h6-12H,2,5,13H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPNYAUPHFIFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to the phenyl ring.
Esterification: The carboxylic acid group is converted to an ethyl ester using reagents such as ethanol and acid catalysts.
Ether Formation: The 2-methylprop-2-en-1-yl group is introduced through etherification reactions, typically using alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts or hydride donors like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4
Biological Activity
Ethyl 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
1. Anticancer Activity
Research indicates that compounds with a benzofuran structure exhibit significant anticancer properties. This compound has been shown to inhibit various cancer cell lines. A study on similar benzofuran derivatives demonstrated inhibition of tumor growth in vitro and in vivo, suggesting potential applications in cancer therapy .
2. Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been investigated. Benzofuran derivatives are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. In laboratory settings, this compound exhibited dose-dependent inhibition of inflammatory markers .
3. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components may contribute to the disruption of microbial cell membranes, leading to bacterial cell death. Further research is needed to quantify these effects against specific pathogens .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may affect various cellular signaling pathways, including those related to apoptosis and cell proliferation.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related benzofuran derivative in human breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to significant tumor cell death .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of benzofuran derivatives. The study found that treatment with these compounds resulted in reduced levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), highlighting their potential as therapeutic agents for inflammatory diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
One of the most promising applications of this compound lies in its anticancer properties . Research has demonstrated that derivatives of benzofuran compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifying substituents on the benzofuran moiety can enhance its potency against cancer cells. In particular, compounds with methoxy groups at specific positions on the phenyl ring have been found to exhibit improved activity, with IC50 values indicating effective inhibition of cell growth in several cancer types, including breast and colon cancers .
Drug Development
The compound is being investigated as a lead compound for developing new anticancer drugs. Its unique structural features make it a candidate for further modifications aimed at enhancing efficacy and selectivity. The ability to synthesize analogs with varied substituents allows researchers to explore structure-activity relationships (SAR) that could lead to more potent and less toxic therapeutic agents.
Biochemical Research
In addition to its medicinal applications, Ethyl 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate serves as a valuable biochemical tool for studying cellular mechanisms. Its ability to inhibit specific enzymes makes it useful for probing pathways involved in cancer progression and resistance mechanisms.
Study 1: Antiproliferative Activity Assessment
A recent study evaluated the antiproliferative effects of several benzofuran derivatives, including this compound, against a panel of cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, with enhanced activity noted in cells expressing high levels of HDACs .
Study 2: Mechanistic Insights into Action
Another study focused on elucidating the mechanism of action of this compound through biochemical assays that measured tubulin polymerization rates. The findings confirmed that the compound effectively inhibited tubulin assembly, supporting its potential as a therapeutic agent targeting microtubule dynamics .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Substituent Variations and Their Implications
The compound is compared to analogs with modifications at position 5 (Table 1). Data from screening reports () and synthetic studies () highlight critical differences:
Table 1: Comparison of Substituents and Molecular Properties
Key Findings:
Substituent Type: The allyl ether in the target compound (vs. esters in 5084-0107/0108) reduces oxygen content and may lower polarity, enhancing membrane permeability . The propanoyloxy and 2-methylpropanoyloxy groups in 5084-0107/0108 introduce ester linkages, increasing hydrogen-bonding capacity and metabolic susceptibility .
Synthetic Routes: Electrochemical C-H functionalization () is a viable method for synthesizing tetrasubstituted furans, though the target compound’s allyl ether may require alternative strategies (e.g., nucleophilic substitution or Mitsunobu reactions).
In contrast, the 3-methylbut-2-en-1-yl substituent () extends the allyl chain, altering packing in solid-state structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
